Fmoc-N-Me-Lys(2-Cl-Z)-OH
Overview
Description
Fmoc-N-Me-Lys(2-Cl-Z)-OH, commonly referred to as Fmoc-Lys(2-Cl-Z)-OH, is an amino acid derivative used in organic synthesis. Fmoc-Lys(2-Cl-Z)-OH is an important reagent in peptide synthesis, protein engineering and the preparation of other biologically active molecules. It is also used in the synthesis of peptide-based drugs or peptide-based drug delivery systems. Fmoc-Lys(2-Cl-Z)-OH has been found to be useful in a variety of laboratory experiments due to its high solubility, low toxicity and good stability.
Scientific Research Applications
Supramolecular Applications
Supramolecular hydrogels, utilizing the fluorenylmethoxycarbonyl (FMOC) functionalized amino acids like Fmoc-N-Me-Lys(2-Cl-Z)-OH, show substantial promise in biomedical fields owing to their biocompatible and biodegradable nature. These materials, especially when combined with colloidal and ionic silver, exhibit enhanced antimicrobial activity, making them suitable for various medical and biotechnological applications. Their structural properties are meticulously characterized using various spectroscopic and microscopic techniques, ensuring their efficacy and safety in practical applications (Croitoriu et al., 2021).
Peptide Synthesis
Fmoc-N-Me-Lys(2-Cl-Z)-OH is pivotal in peptide synthesis, particularly in the creation of azido-protected peptides. It facilitates efficient condensation with peptide thioesters, enhancing the simplicity and reliability of peptide ligation processes. The azido group's easy reduction post-condensation underscores the compound's versatility and utility in streamlining peptide synthesis workflows, making it indispensable in the synthesis of complex peptides and proteins (Katayama et al., 2008).
Analytical Spectroscopy
In analytical spectroscopy, particularly in studying the Merrifield peptide synthesis, Fmoc-N-Me-Lys(2-Cl-Z)-OH's protective group plays a crucial role. Its deprotection dynamics and influence on the secondary structure of peptides offer valuable insights. The substance's interactions with other chemical groups during the synthesis process are meticulously analyzed using Raman spectroscopy, providing a deeper understanding of peptide structure and behavior during synthesis (Larsen et al., 1993).
properties
IUPAC Name |
6-[(2-chlorophenyl)methoxycarbonylamino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31ClN2O6/c1-33(30(37)39-19-25-23-13-5-3-11-21(23)22-12-4-6-14-24(22)25)27(28(34)35)16-8-9-17-32-29(36)38-18-20-10-2-7-15-26(20)31/h2-7,10-15,25,27H,8-9,16-19H2,1H3,(H,32,36)(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLOHAGCRFXQDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138114651 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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